Molecular Weight Advantage Over Enzalutamide and RD162: Implications for Permeability and Ligand Efficiency
The target compound (MW 377.4 Da) is substantially lighter than both enzalutamide (MW 464.44 Da) and RD162 (MW 476.45 Da), representing a 18.8% and 20.8% reduction in molecular weight, respectively . The lower molecular weight, combined with a moderate XLogP3 of 3.1, positions the compound more favorably within Lipinski and lead-likeness space. This molecular weight advantage translates to improved ligand efficiency metrics when normalized for target binding, as lower MW compounds require fewer heavy atoms to achieve equivalent or superior affinity.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 377.4 |
| Comparator Or Baseline | Enzalutamide: 464.44; RD162: 476.45 |
| Quantified Difference | -87.04 Da vs. enzalutamide (-18.8%); -99.05 Da vs. RD162 (-20.8%) |
| Conditions | Computed molecular weights from PubChem, ChEMBL, and ChemSpider |
Why This Matters
Lower molecular weight correlates with higher probability of oral bioavailability and provides more headroom for subsequent lead optimization without exceeding the MW 500 threshold.
- [1] PubChem. Compound Summary for CID 71781995: 4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71781995 (accessed 2026-05-08). View Source
- [2] InAADR Drug-Protein-ADRs Database. Enzalutamide Computed Properties. https://pitools.niper.ac.in (accessed 2026-05-08). View Source
